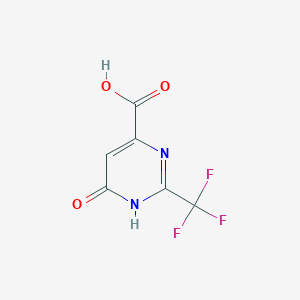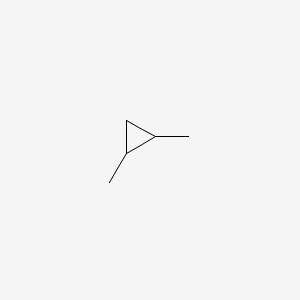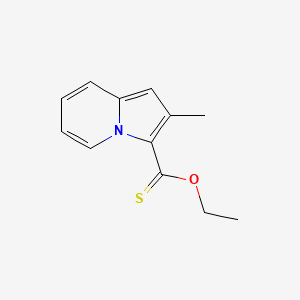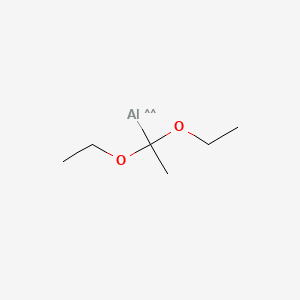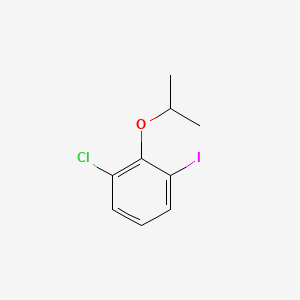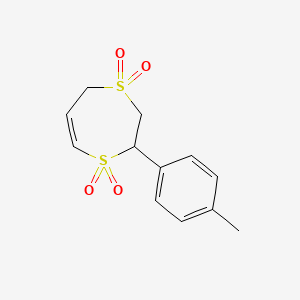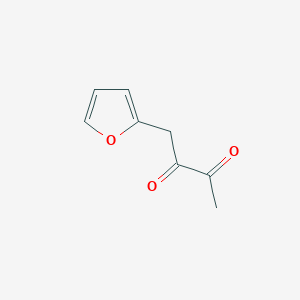
1-(2-Furanyl)butane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furanyl)butane-2,3-dione is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is also known by other names such as 1-(2-furyl)-1,3-butanedione and 2-furoylacetone . This compound is characterized by the presence of a furan ring attached to a butane-2,3-dione moiety, making it a unique structure in organic chemistry.
Méthodes De Préparation
1-(2-Furanyl)butane-2,3-dione can be synthesized through various methods. One common synthetic route involves the oxidative dehydrogenation of 3-hydroxybutanone . This reaction is typically carried out in the presence of air and can be catalyzed by tungsten oxides containing vanadium and niobium. The reaction conditions include temperatures between 523 and 673 K under atmospheric pressure . Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) for the separation and purification of the compound .
Analyse Des Réactions Chimiques
1-(2-Furanyl)butane-2,3-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidative dehydrogenation to form butane-2,3-dione . This reaction is thermodynamically preferred and occurs in the presence of air, with oxygen acting as the hydrogen acceptor . The compound can also undergo substitution reactions, where the furan ring can be modified with various substituents to form different derivatives.
Applications De Recherche Scientifique
1-(2-Furanyl)butane-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry . In biology, it has been studied for its potential cytotoxic activity against human cultured tumor and normal cells . In the field of medicine, it is being explored for its potential therapeutic applications due to its unique chemical structure. Additionally, it has industrial applications in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(2-Furanyl)butane-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through the oxidative dehydrogenation process, where it undergoes de-protonation of the secondary carbon atom followed by the de-protonation of the hydroxyl group . This leads to the formation of butane-2,3-dione, which can further interact with various cellular components and pathways.
Comparaison Avec Des Composés Similaires
1-(2-Furanyl)butane-2,3-dione can be compared with similar compounds such as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione and diacetyl (butane-2,3-dione) . While 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione has a trifluoromethyl group attached to the furan ring, diacetyl lacks the furan ring and consists of two carbonyl groups attached to a butane backbone . The presence of the furan ring in this compound makes it unique and imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, analytical chemistry, and potential therapeutic research. The compound’s ability to undergo various chemical reactions and its interaction with biological pathways highlight its importance in both academic and industrial settings.
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
1-(furan-2-yl)butane-2,3-dione |
InChI |
InChI=1S/C8H8O3/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4H,5H2,1H3 |
Clé InChI |
MEMAJIPWADYTCL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



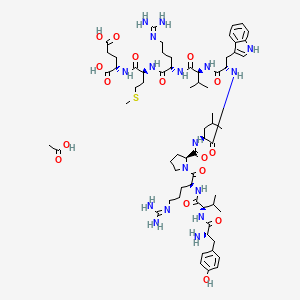
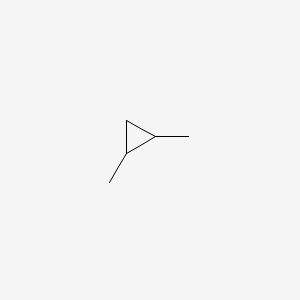


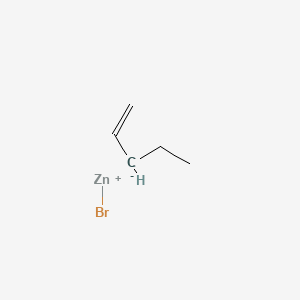
![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)
